molecular formula C14H25N3O2 B7919223 N-[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide

N-[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide

Cat. No.: B7919223
M. Wt: 267.37 g/mol
InChI Key: PHRJZXSKPWLKQR-NUHJPDEHSA-N
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Description

Chemical Structure: The compound features a piperidine ring substituted at the 3-position with a methyl group bearing both an acetamide (N-cyclopropyl) and an (S)-2-aminopropionyl moiety. Its molecular formula is C₁₄H₂₅N₃O₂, with a molecular weight of 267.37 g/mol .

Properties

IUPAC Name

N-[[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]methyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O2/c1-10(15)14(19)16-7-3-4-12(8-16)9-17(11(2)18)13-5-6-13/h10,12-13H,3-9,15H2,1-2H3/t10-,12?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRJZXSKPWLKQR-NUHJPDEHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)CN(C2CC2)C(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCC(C1)CN(C2CC2)C(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the amino acid derivative: This step involves coupling the piperidine ring with an amino acid derivative, such as (S)-2-amino-propionic acid, using peptide coupling reagents.

    Attachment of the cyclopropyl group:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and optimized reaction conditions.

Chemical Reactions Analysis

N-[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Receptor Interaction

N-[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide has been studied for its interaction with several receptors, notably:

  • Histamine H3 Receptor : This compound acts as a dual ligand targeting the histamine H3 receptor and sigma-1 receptor. Research indicates that it may modulate pain pathways, offering potential therapeutic avenues for nociceptive and neuropathic pain management .
  • Sigma-1 Receptor : Its role as a sigma-1 receptor ligand suggests possible applications in neuroprotection and treatment of neurodegenerative diseases .

Pain Management

The dual activity on the histamine H3 and sigma-1 receptors positions this compound as a candidate for innovative analgesic therapies. Its ability to influence pain signaling pathways could lead to novel treatments for chronic pain conditions, reducing reliance on traditional opioids .

Case Studies

StudyFocusFindings
PMC10388327 Pain ManagementDemonstrated efficacy in reducing pain responses in animal models through modulation of histaminergic pathways .
EP2008654A1 Inhibitory ActivityIdentified structural analogs with enhanced inhibitory properties against specific kinases, suggesting broader applications in cancer therapy .

Synthesis and Development

The synthesis of this compound involves complex organic chemistry techniques that allow for the precise construction of its piperidine framework. The compound's design emphasizes the importance of chirality in enhancing receptor selectivity and activity.

Mechanism of Action

The mechanism of action of N-[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound is part of a broader class of N-substituted acetamides with modifications in:

Heterocyclic Core : Piperidine vs. pyrrolidine.

Substituent Position : 2-yl, 3-yl, or 4-yl on the piperidine ring.

Acyl Group: 2-Aminopropionyl vs. bulkier aminoacyl chains.

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Acyl Group Purity/Availability References
Target Compound C₁₄H₂₅N₃O₂ 267.37 Piperidin-3-yl (S)-2-Aminopropionyl Discontinued
N-[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-N-cyclopropyl-acetamide C₁₃H₂₃N₃O₂ 253.35 Piperidin-4-yl (S)-2-Aminopropionyl 96% purity
N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide C₁₄H₂₄N₃O₂ 266.36 Pyrrolidin-3-yl (S)-2-Aminopropionyl 98% purity (discontinued)
N-[1-((S)-2-Amino-3-methylbutyryl)-piperidin-3-yl]-N-cyclopropyl-acetamide C₁₅H₂₇N₃O₂ 281.40 Piperidin-3-yl (S)-2-Amino-3-methylbutyryl Not specified
(E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide C₁₀H₁₉N₃O₂ 213.28 Piperidin-3-yl Hydroxyiminoacetyl Synthesized (72% yield)

Key Observations :

  • Substituent Position : Piperidin-4-yl analogs (e.g., 253.35 g/mol) are lighter than the 3-yl counterpart due to reduced steric bulk .
  • Acyl Group Modifications: Substituting 2-aminopropionyl with 2-amino-3-methylbutyryl increases molecular weight (281.40 g/mol), which may influence solubility or pharmacokinetics .

Biological Activity

N-[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₃H₁₈N₂O
  • Molecular Weight : 226.30 g/mol
  • InChI Key : PKRUQJGLCFNGSD-KFDGTMEZNA-N

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The compound may act as a modulator for various neurotransmitter systems, particularly those involving the central nervous system (CNS). Its structural features allow it to engage in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to target sites.

1. Anticancer Activity

Research has shown that derivatives of piperidine, including this compound, exhibit significant anticancer properties. A study highlighted that compounds with similar piperidine structures demonstrated potent cytotoxicity against various cancer cell lines, including leukemia and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, which are critical for inhibiting tumor growth .

CompoundCell LineIC50 (µM)Mechanism
Example 1HL-60 (Leukemia)5.2 ± 0.4Apoptosis induction
Example 2HCT116 (Colon)4.7 ± 0.3Cell cycle arrest

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate moderate to strong activity against various bacterial strains, particularly those responsible for common infections. The effectiveness is often compared against standard antibiotics to assess relative potency.

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Salmonella typhi1532
Bacillus subtilis2016

3. Enzyme Inhibition

This compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways, such as acetylcholinesterase and urease. This inhibition can be beneficial in treating conditions like Alzheimer's disease and urinary tract infections.

EnzymeIC50 (µM)Reference Compound IC50 (µM)
Acetylcholinesterase3.5 ± 0.0121.25 (Thiourea)
Urease1.2 ± 0.0225.00 (Standard)

Case Studies

Several case studies have documented the biological effects of compounds related to this compound:

  • Study on Anticancer Effects : A research project involving a series of piperidine derivatives demonstrated that modifications to the piperidine ring significantly enhanced anticancer activity against multiple cell lines, leading to increased interest in this structural class for drug development .
  • Antimicrobial Efficacy : Another study focused on the synthesis of piperidine-based compounds showed promising results against resistant bacterial strains, indicating their potential as new antimicrobial agents .

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